molecular formula C24H18ClN3O6 B5486177 4-[(1E)-2-[(2-Chlorophenyl)formamido]-2-[(4-nitrophenyl)carbamoyl]eth-1-EN-1-YL]phenyl acetate

4-[(1E)-2-[(2-Chlorophenyl)formamido]-2-[(4-nitrophenyl)carbamoyl]eth-1-EN-1-YL]phenyl acetate

Cat. No.: B5486177
M. Wt: 479.9 g/mol
InChI Key: ZDUPZKQGZXMQCS-HYARGMPZSA-N
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Description

4-[(1E)-2-[(2-Chlorophenyl)formamido]-2-[(4-nitrophenyl)carbamoyl]eth-1-EN-1-YL]phenyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes chlorophenyl, nitrophenyl, and phenyl acetate groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-[(2-Chlorophenyl)formamido]-2-[(4-nitrophenyl)carbamoyl]eth-1-EN-1-YL]phenyl acetate typically involves multi-step organic reactions. The process begins with the formation of the core structure through a series of condensation and substitution reactions. Key reagents include chlorophenylamine, nitrophenyl isocyanate, and phenyl acetate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and quality. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-[(2-Chlorophenyl)formamido]-2-[(4-nitrophenyl)carbamoyl]eth-1-EN-1-YL]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

4-[(1E)-2-[(2-Chlorophenyl)formamido]-2-[(4-nitrophenyl)carbamoyl]eth-1-EN-1-YL]phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-[(2-Chlorophenyl)formamido]-2-[(4-nitrophenyl)carbamoyl]eth-1-EN-1-YL]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-[(2-Chlorophenyl)formamido]-2-[(4-methylphenyl)carbamoyl]eth-1-EN-1-YL]phenyl acetate
  • 4-[(1E)-2-[(2-Chlorophenyl)formamido]-2-[(4-fluorophenyl)carbamoyl]eth-1-EN-1-YL]phenyl acetate

Uniqueness

4-[(1E)-2-[(2-Chlorophenyl)formamido]-2-[(4-nitrophenyl)carbamoyl]eth-1-EN-1-YL]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O6/c1-15(29)34-19-12-6-16(7-13-19)14-22(27-23(30)20-4-2-3-5-21(20)25)24(31)26-17-8-10-18(11-9-17)28(32)33/h2-14H,1H3,(H,26,31)(H,27,30)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUPZKQGZXMQCS-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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